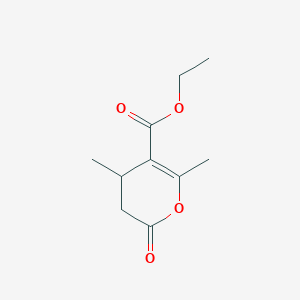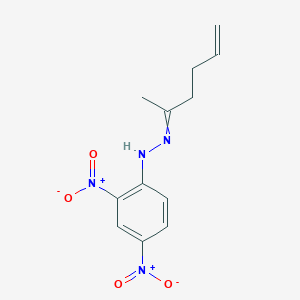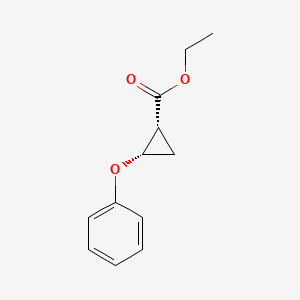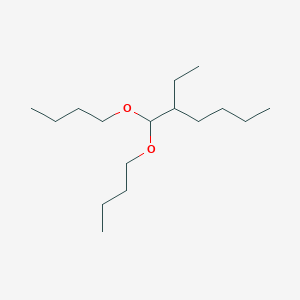
3-(Dibutoxymethyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibutoxymethyl)heptane is an organic compound with the molecular formula C16H34O2 It is a derivative of heptane, characterized by the presence of two butoxy groups attached to a methyl group on the third carbon of the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutoxymethyl)heptane typically involves the alkylation of heptane with dibutyl ether in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction can be represented as follows:
Heptane+Dibutyl etherAcid catalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibutoxymethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Dibutoxymethyl)heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Dibutoxymethyl)heptane involves its interaction with molecular targets through its butoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic environments within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Heptane: A straight-chain alkane with similar hydrophobic properties but lacking the butoxy groups.
2,2,4-Trimethylpentane: Another branched alkane with different substituents, used as a reference fuel in octane rating.
Dibutyl ether: A related compound used in the synthesis of 3-(Dibutoxymethyl)heptane.
Uniqueness
This compound is unique due to the presence of two butoxy groups, which impart distinct chemical and physical properties compared to other similar compounds. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions.
Propiedades
Número CAS |
5460-40-2 |
|---|---|
Fórmula molecular |
C16H34O2 |
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
3-(dibutoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-12-15(8-4)16(17-13-10-6-2)18-14-11-7-3/h15-16H,5-14H2,1-4H3 |
Clave InChI |
GXWYMXOQFFBFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


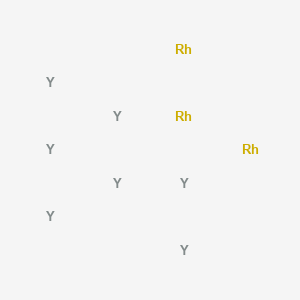
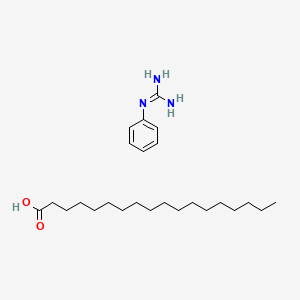

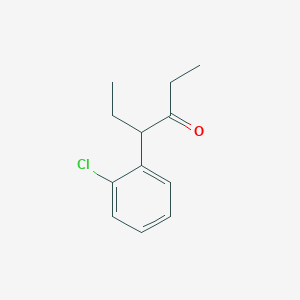
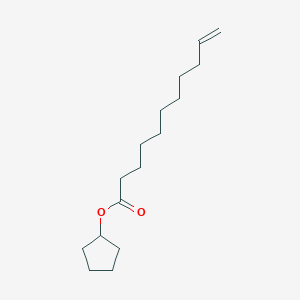
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
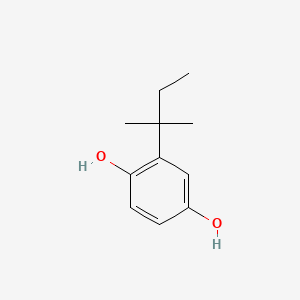
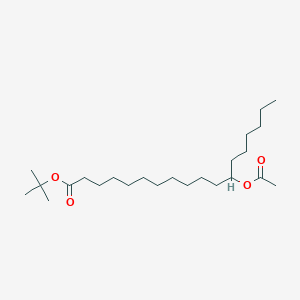
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

